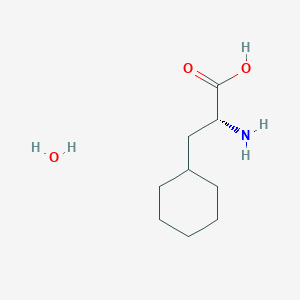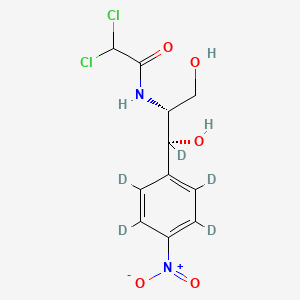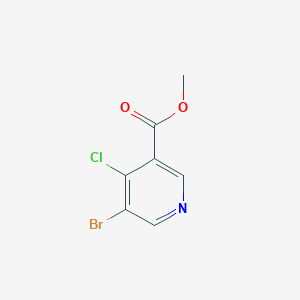
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid
Overview
Description
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is an aromatic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, characterized by the presence of chlorine and chlorosulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl). The process can be summarized as follows:
Chlorination: 3-methylbenzoic acid is treated with a chlorinating agent to introduce the chlorine atom at the 2-position.
Sulfonation: The chlorinated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorosulfonyl group, yielding different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine or chlorosulfonyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2-hydroxy-5-(chlorosulfonyl)-3-methylbenzoic acid or 2-chloro-5-(sulfonyl)-3-methylbenzoic acid can be formed.
Hydrolysis: The major product is 2-chloro-5-sulfonic acid-3-methylbenzoic acid.
Reduction: The major product is 2-chloro-3-methylbenzoic acid.
Scientific Research Applications
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and chlorosulfonyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The compound can interact with various molecular targets, depending on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid: Similar in structure but with a fluorine atom at the 4-position.
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid: Similar in structure but with a fluorine atom at the 3-position.
2-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid: Similar in structure but with a methyl group at the 4-position.
Uniqueness
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is unique due to the specific positioning of the chlorine, chlorosulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-chloro-5-chlorosulfonyl-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIWQVVPGTYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)










